BENGHE Foundational & Exploratory

Check Availability & Pricing

The Therapeutic Potential of llacirnon: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1668749

An In-depth Review for Researchers and Drug Development Professionals

llacirnon (formerly CCX140-B) is an orally active, small-molecule antagonist of the C-C
chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its therapeutic potential in
inflammatory and renal diseases, primarily diabetic nephropathy and focal segmental
glomerulosclerosis (FSGS).[1] This technical guide provides a comprehensive overview of the
preclinical and clinical data on llacirnon, its mechanism of action, and its potential as a
therapeutic agent.

Mechanism of Action: CCR2 Antagonism

llacirnon exerts its effects by selectively inhibiting CCR2, a key receptor in the inflammatory
cascade.[2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known
as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of
monocytes and macrophages to sites of inflammation.[2][3] In various disease states, including
diabetic nephropathy, the upregulation of the CCL2/CCR2 axis is implicated in the infiltration of
these inflammatory cells into tissues, leading to damage and fibrosis.[4] By blocking CCR2,
llacirnon aims to reduce this inflammatory cell influx and thereby ameliorate disease
progression.[3]

The binding of CCL2 to CCR2 on monocytes and macrophages initiates a signaling cascade
that mediates chemotaxis and cell migration. A key pathway involved is the activation of the
phosphatidylinositol 3-kinase (P13K) cascade.
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llacirnon’'s Mechanism of Action on the CCR2 Signaling Pathway.

Preclinical Data

Preclinical studies have demonstrated the potential of llacirnon in models of diabetic
nephropathy and FSGS.

Diabetic Nephropathy Model

In a study using diabetic transgenic mice with human CCR2 knock-in, llacirnon (referred to as
CCX140-B) showed significant renal and glycemic benefits.[2][5]
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Experimental Protocol:

» Animal Model: Transgenic human CCR2 knock-in mice were rendered diabetic either
through a high-fat diet (diet-induced obesity) or by deletion of the leptin receptor gene
(db/db).[5]

e Treatment: Mice were treated with CCX140-B.[5]

» Assessments: Key parameters evaluated included albuminuria, glomerular hypertrophy,
podocyte density, fasting blood glucose, insulin levels, and the number of adipose tissue
inflammatory macrophages.[5]
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Experimental workflow for preclinical diabetic nephropathy studies.

Quantitative Preclinical Efficacy Data:

Parameter Model Treatment Effect Reference

Diet-induced obesity &

Albuminuria Decreased [2][5]
db/db
Glomerular Diet-induced obesity &
Decreased [2][5]
Hypertrophy db/db
) Diet-induced obesity &
Podocyte Density db/db Increased [2][5]

Fasting Blood

Diet-induced obesity Decreased [2][5]
Glucose
Insulin Diet-induced obesity Decreased [2][5]
Adipose Tissue
Inflammatory Diet-induced obesity Decreased [5]
Macrophages
Urinary Albumin ) Significantly reduced
i db/db mice [6]
Excretion (UAER) as early as 48 hours
Albumin:Creatinine ) Significantly reduced
) db/db mice [6]
Ratio (ACR) as early as 48 hours
o ) Improved after 14
Serum Creatinine db/db mice [6]
days
Blood Urea Nitrogen ) Improved after 14
db/db mice [6]
(BUN) days

Focal Segmental Glomerulosclerosis (FSGS) Model

In murine models of FSGS (Adriamycin-induced and 5/6 nephrectomy), a CCR2 antagonist
(CCX872) demonstrated a marked reduction in proteinuria and glomerular injury.[4]

Experimental Protocol:
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e Animal Models: Adriamycin-induced nephropathy and 5/6 nephrectomy murine models of
FSGS were utilized.[4]

o Treatment: Mice were treated with the CCR2 antagonist CCX872, either as a monotherapy

or in combination with a renin-angiotensin system (RAAS) blocker.[4]

e Assessments: The primary outcomes measured were proteinuria and histological changes in

the glomeruli, including sclerosis, mesangial expansion, and podocyte density.[4][7]

Quantitative Preclinical Efficacy Data:

Parameter

Model

Treatment Effect

Reference

Proteinuria

Adriamycin-induced &

5/6 nephrectomy

Marked reduction

[4]

Adriamycin-induced &

Glomerular Sclerosis Decreased [7]
5/6 nephrectomy
) ) Adriamycin-induced &
Mesangial Expansion Decreased [7]
5/6 nephrectomy
Adriamycin-induced &
Tubular Collapse Decreased [7]
5/6 nephrectomy
] Adriamycin-induced &
Podocyte Density Increased [7]

5/6 nephrectomy

Clinical Trials

llacirnon has been evaluated in Phase 2 clinical trials for diabetic nephropathy and FSGS.

Diabetic Nephropathy

A randomized, double-blind, placebo-controlled Phase 2 trial (NCT01447147) assessed the
efficacy and safety of llacirnon in patients with type 2 diabetes and nephropathy who were

already receiving standard of care, including ACE inhibitors or ARBs.[8]

Experimental Protocol:
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o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

» Patient Population: 332 patients with type 2 diabetes and nephropathy.[8]

o Treatment Arms: Patients were randomly assigned (1:1:1) to receive oral placebo, 5 mg

llacirnon, or 10 mg llacirnon once daily for 52 weeks.[8]

e Primary Endpoint: The primary endpoint was the change in urinary albumin-to-creatinine

ratio (UACR) from baseline over 52 weeks.[8]

Quantitative Clinical Efficacy and Safety Data (Diabetic Nephropathy):

Parameter

Placebo
(n=111)

llacirnon 5 mg
(n=110)

llacirnon 10
mg (n=111)

Reference

Efficacy

UACR Change
from Baseline
(52 weeks)

-2% (95% ClI
-11% to 9%)

-18% (95% CI
-26% to -8%)

-11% (95% ClI
-20% to -1%)

(8]

Difference vs.
Placebo (UACR

-16% (p=0.01)

-10% (p=0.08)

(8]

Change)

Attenuated
2.3 mL/min/1.73 1.3 mL/min/1.73

Annual eGFR - [3]
m?2 m?2

Decline

Safety

Adverse Events

73%

65%

61%

(8]

Focal Segmental Glomerulosclerosis (FSGS)

The LUMINA-1 trial was a Phase 2, dose-ranging study evaluating llacirnon in 46 patients with

primary FSGS. However, the trial did not meet its primary endpoint.

Experimental Protocol:
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o Study Design: A dose-ranging, blinded, placebo-controlled trial for the initial 12 weeks,
followed by an open-label extension.

» Patient Population: 46 patients with primary FSGS.
o Treatment Arms: Three different doses of llacirnon versus placebo for 12 weeks.

o Primary Efficacy Measure: Change in proteinuria (measured by urine protein to creatinine
ratio, UPCR) from baseline to week 12.

Quantitative Clinical Efficacy Data (FSGS):

Parameter Placebo llacirnon 15 mg BID Reference
Median UPCR

] Not significantly
Reduction from 0.9 g/g (approx. 30%)

) different from llacirnon
Baseline at Week 12

The study found no meaningful reduction in proteinuria with llacirnon compared to the control
group after 12 weeks of treatment. Consequently, the development of llacirnon for FSGS was
discontinued.

Summary and Future Directions

llacirnon has demonstrated a clear mechanism of action through the antagonism of the CCR2
receptor, a key player in inflammatory cell recruitment. Preclinical studies in models of diabetic
nephropathy and FSGS showed promising results, with reductions in albuminuria,
improvements in glycemic control, and favorable histological changes.

In the clinical setting, llacirnon showed a statistically significant reduction in albuminuria in
patients with diabetic nephropathy when added to the standard of care.[8] However, its
development for FSGS was halted due to a lack of efficacy in a Phase 2 trial.

The therapeutic potential of llacirnon appears to be most promising in inflammatory conditions
where CCR2-mediated monocyte and macrophage infiltration is a key pathological driver. The

positive results in diabetic nephropathy suggest that this remains a viable indication for further

investigation. Future research could focus on optimizing dosing regimens, identifying patient

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26268910/
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

populations most likely to respond, and exploring long-term renal and cardiovascular

outcomes. While the journey of llacirnon has faced a setback in FSGS, its targeted

mechanism of action and positive data in diabetic nephropathy warrant continued exploration of

its therapeutic potential in chronic inflammatory and renal diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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